Home > Products > Screening Compounds P21133 > (S)-2-(3-Phenylureido)propanoic acid
(S)-2-(3-Phenylureido)propanoic acid -

(S)-2-(3-Phenylureido)propanoic acid

Catalog Number: EVT-13294791
CAS Number:
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-2-(3-Phenylureido)propanoic acid is a chiral compound that belongs to the class of amino acids and derivatives. This compound features a phenylureido group attached to a propanoic acid backbone, making it significant in various biochemical applications, particularly in the synthesis of pharmaceuticals and as a building block in peptide synthesis. The presence of the phenyl group contributes to its unique properties, influencing its interaction with biological systems.

Source and Classification

(S)-2-(3-Phenylureido)propanoic acid can be synthesized through various chemical methods, often involving the reaction of phenyl isocyanate with β-amino acids or their derivatives. It is classified as an amino acid derivative due to its structural characteristics, which include an amino group, a carboxylic acid group, and a side chain (the phenylureido moiety).

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-2-(3-Phenylureido)propanoic acid typically involves the following steps:

  1. Starting Materials: The synthesis often begins with β-amino acids such as β-alanine or similar derivatives.
  2. Reagents: Phenyl isocyanate is commonly used as a reagent.
  3. Reaction Conditions: Aqueous sodium hydroxide is added to maintain a strongly basic environment during the reaction, which favors the formation of the desired product by facilitating nucleophilic attack by the amine on the isocyanate.
  4. Procedure:
    • A solution of β-amino acid dihydrochloride is prepared.
    • Sodium hydroxide is added to adjust pH.
    • Phenyl isocyanate is introduced dropwise while stirring vigorously.
    • The reaction mixture is allowed to stir for a specified duration (usually around 1 hour).
    • The resulting product precipitates out upon neutralization with ammonium chloride, allowing for collection via filtration .

Technical Insights

The process requires careful control of pH and temperature to optimize yield and purity. Characterization of the product can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the molecular structure and purity .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-2-(3-Phenylureido)propanoic acid can undergo various chemical reactions typical of amino acids:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Amide Formation: The amine group can react with carboxylic acids or their derivatives to form amides.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to different derivatives.

Each reaction requires specific conditions (temperature, solvent, catalysts) to proceed efficiently.

Mechanism of Action

Process and Data

The mechanism of action for (S)-2-(3-Phenylureido)propanoic acid primarily involves its role as an inhibitor or modulator in biological systems. For instance, it may interact with enzymes or receptors due to its structural similarities with natural amino acids.

  1. Enzyme Interaction: The compound may bind to active sites on enzymes, inhibiting their function through competitive inhibition.
  2. Signal Transduction: It may also play roles in signaling pathways by acting on specific receptors.

Quantitative data regarding binding affinities or inhibitory constants can be obtained through biochemical assays .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol; less soluble in non-polar solvents.

Chemical Properties

  • Melting Point: Exact values can vary but generally fall within a range typical for amino acid derivatives.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical data such as NMR spectra provide detailed insights into its molecular environment .

Applications

Scientific Uses

(S)-2-(3-Phenylureido)propanoic acid has several applications in scientific research:

  1. Pharmaceutical Development: It serves as an intermediate in synthesizing various drugs, particularly those targeting metabolic pathways involving amino acids.
  2. Peptide Synthesis: Used as a building block in solid-phase peptide synthesis due to its reactive functional groups.
  3. Biochemical Research: Acts as a tool for studying enzyme mechanisms and protein interactions due to its structural properties.
Introduction and Contextual Significance

Historical Development of Ureido-Functionalized Amino Acid Derivatives in Medicinal Chemistry

The urea pharmacophore (–NH–CO–NH–) represents one of organic chemistry’s oldest and most versatile functional groups, with foundational relevance in drug discovery. Friedrich Wöhler’s 1828 synthesis of urea from inorganic ammonium cyanate marked the birth of modern organic chemistry and refuted vitalism, demonstrating that biological molecules could be artificially synthesized [1]. By the early 20th century, Paul Ehrlich’s discovery of antitrypanosomal activity in a urea-containing trypan red derivative (compound 9) laid the groundwork for chemotherapeutic agents. This culminated in suramin (compound 10), a polysulfonated naphthylurea drug still used against African trypanosomiasis [6]. The mid-20th century witnessed the emergence of sulfonylureas (e.g., glibenclamide) as antidiabetic agents, leveraging the urea moiety’s hydrogen-bonding capacity to modulate insulin secretion [1].

Table 1: Key Historical Milestones in Ureido Drug Development

YearDevelopmentSignificance
1828Wöhler’s urea synthesisFirst organic compound synthesized from inorganic precursors; founded organic chemistry
1916Trypan red-derived ureas (e.g., Suramin)Validated urea derivatives as chemotherapeutic agents
1950sSulfonylurea antidiabetics (e.g., Glyburide)Demonstrated urea’s role in modulating ion channels/protein interactions
2005Sorafenib (diaryl urea kinase inhibitor)Showcased urea’s adaptability in targeted oncology therapies

Contemporary medicinal chemistry exploits the urea group’s unique physicochemical properties:

  • Hydrogen Bonding Capacity: The urea carbonyl acts as a strong hydrogen bond acceptor, while the –NH groups serve as donors. This enables multipoint recognition of biological targets, as seen in kinase inhibitors like sorafenib (compound 1) and lenvatinib (compound 2), where urea forms critical hinge-binding interactions with Asp1046 and Glu885 in VEGFR2 [1] [6].
  • Conformational Restriction: N,N′-Diaryl ureas adopt defined trans,trans or cis,cis conformations, enabling precise spatial positioning of aromatic groups for π-stacking. N-Methylation shifts this equilibrium, altering bioactivity—a strategy used in retinoid design [1].
  • Solubility Modulation: Urea derivatives like butylurea enhance aqueous solubility of hydrophobic drugs (e.g., nifedipine) via hydrotropic effects [1].

(S)-2-(3-Phenylureido)propanoic acid embodies these principles, integrating a chiral amino acid scaffold with a phenylurea group poised for target engagement.

Role of (S)-Enantiomer Specificity in Bioactive Compound Design

Chirality profoundly influences pharmacodynamics, pharmacokinetics, and toxicity profiles of therapeutic agents. Enantiomers can exhibit divergent biological behaviors due to stereoselective interactions with chiral biomolecules (e.g., enzymes, receptors). The (S)-configuration of 2-(3-phenylureido)propanoic acid merits specific attention due to:

  • Stereochemical Complementarity: Protein binding pockets often exhibit inherent chirality. For example, L-amino acid transporters preferentially recognize (S)-enantiomers, potentially enhancing cellular uptake of (S)-2-(3-phenylureido)propanoic acid [2].
  • Metabolic Divergence: Enzymes like cytochrome P450s and esterases display stereoselectivity. The (S)-enantiomer may undergo slower hepatic clearance than its (R)-counterpart, as observed in NSAIDs like ibuprofen [2].
  • Regulatory Imperatives: FDA guidelines (since 1992) require stereochemical characterization early in development. Racemic mixtures risk unanticipated toxicity (e.g., thalidomide’s teratogenic (R)-enantiomer), necessitating enantiopure synthesis [2].

Table 2: Impact of Enantiomer Configuration on Biological Activity

Compound Class(S)-Enantiomer Activity(R)-Enantiomer ActivityTarget/Mechanism
β-Amino acid antifungals10-fold higher MIC inhibitionWeak or inactiveCell wall synthesis enzymes
A3 adenosine agonistsFull receptor agonism (nM EC₅₀)Partial agonismG-protein coupled receptors
ALK kinase inhibitorsIC₅₀ = 12 nMIC₅₀ = 480 nMAnaplastic lymphoma kinase

The synthesis of (S)-2-(3-phenylureido)propanoic acid leverages "chiral pool" strategies or asymmetric catalysis. β²,³-Amino acids like homoproline serve as natural templates for constraining conformation while preserving enantiopurity [10]. Incorporating such motifs into peptidomimetics enhances proteolytic stability—critical for antimicrobial peptides targeting bacterial proteases [10].

Emergence of Multidrug-Resistant Pathogens and Demand for Novel Antimicrobial Scaffolds

Multidrug-resistant (MDR) pathogens, particularly the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.), represent a global health crisis. Key concerns include:

  • Alarming Resistance Rates: In Indian clinical isolates (2009–2015), >97% of Gram-negative pathogens exhibited resistance to ≥2 antibiotics, with 24% resistant to ≥10 drugs. Sulfamethoxazole resistance reached 97%, while polymyxin resistance surged from 4.6% to 61% post-2011 [9].
  • Genomic Adaptability: MDR S. epidermidis ST215 and ST2 lineages acquire resistance via recombination events (avg. 30–50 kb). In ST2, antibiotic resistance genes (bacA, norA, gyrA) concentrate in recombinant regions (p=0.008), while ST215 enriches virulence genes (capA, sspB, gehD) similarly (p=0.021) [7].
  • Biofilm-Mediated Tolerance: Device-associated infections involve biofilm formation, where S. epidermidis’s icaADBC-encoded polysaccharide intercellular adhesin (PIA) shields bacteria from immune effectors and antibiotics [7].

Table 3: Resistance Gene Profiles in ESKAPE Pathogens

PathogenKey Resistance GenesAntibiotic Classes Compromised
Staphylococcus epidermidismecA, aac(6')-aph(2''), dfrC, erm(C)β-lactams, aminoglycosides, TMP-SMX, macrolides
Klebsiella pneumoniaeblaₛₕᵥ, blaₖₚc, qnrB, armAβ-lactams, fluoroquinolones, aminoglycosides
Pseudomonas aeruginosamexB, oprD mutations, blaᵥᵢₘCarbapenems, fluoroquinolones, cephalosporins

(S)-2-(3-Phenylureido)propanoic acid addresses this crisis by offering:

  • Novel Target Engagement: Unlike conventional antibiotics, ureido amino acids may disrupt underexplored targets like two-component signaling systems or peptidoglycan hydrolases.
  • Hybrid Scaffold Potential: Combining amino acid hydrophilicity with arylurea hydrophobicity may enhance biofilm penetration—critical for device-related infections [3].
  • Synergy with Existing Agents: Urea derivatives like thiocarlide (compound 12) historically potentiated antitubercular therapies, suggesting similar utility for modern MDR pathogens [6].

Properties

Product Name

(S)-2-(3-Phenylureido)propanoic acid

IUPAC Name

(2S)-2-(phenylcarbamoylamino)propanoic acid

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C10H12N2O3/c1-7(9(13)14)11-10(15)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)(H2,11,12,15)/t7-/m0/s1

InChI Key

SWIUEMANOAFYHY-ZETCQYMHSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)NC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)NC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.